3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the process. Flow microreactor systems are preferred for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free azetidine derivative.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines or alcohols.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the azetidine ring to interact with enzymes or receptors without undergoing rapid degradation. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound has a similar structure but differs in the position of the methyl group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring instead of a propanoic acid moiety.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is unique due to its specific structural features, including the Boc-protected azetidine ring and the presence of a methylpropanoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)5-9-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
YJQPWUVEGFQZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.